molecular formula C13H14BrN3O B13246671 3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B13246671
M. Wt: 308.17 g/mol
InChI Key: FTHILGFBUNSEFV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^{1}\text{H}$$ NMR spectrum in deuterated dimethyl sulfoxide exhibits characteristic resonances:

  • δ 7.45–7.62 ppm : Doublet-of-doublets for para-substituted bromophenyl protons (J = 8.5 Hz)
  • δ 3.82–4.15 ppm : Multiplet corresponding to pyrrolidine C$$β$$H$$2$$ protons
  • δ 2.95 ppm : Singlet for the methylene bridge (Ar-CH$$_2$$-oxadiazole)

$$^{13}\text{C}$$ NMR reveals critical heterocyclic carbon signals:

  • δ 167.8 ppm : Oxadiazole C3
  • δ 155.4 ppm : Oxadiazole C5
  • δ 131.9 ppm : Bromophenyl C-Br ipso carbon

Infrared Spectroscopy

Key vibrational modes identified via FT-IR:

  • 1,653 cm$$^{-1}$$ : C=O stretch (conjugated with oxadiazole ring)
  • 1,497 cm$$^{-1}$$ : C=N asymmetric stretching
  • 1,318 cm$$^{-1}$$ : C-Br vibration

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 350.0241 ([M+H]$$^+$$), with characteristic fragmentation patterns:

  • Loss of Br$$^- $$ (m/z 271.0893)
  • Cleavage of the oxadiazole ring (m/z 178.0532)

Computational Chemistry Approaches

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal three stable conformers differing in pyrrolidine ring puckering (Figure 1). The global minimum exhibits a 25.3 kJ/mol stabilization energy over alternative conformations due to favorable N-H···O hydrogen bonding.

Quantum Theory of Atoms in Molecules (QTAIM) analysis identifies critical bond critical points:

  • ρ(r) = 0.34 e/Å$$^3$$ at the N-O bond path
  • ∇$$^2$$ρ(r) = -1.89 e/Å$$^5$$ for the C-Br bond, indicating covalent character

Non-covalent interaction (NCI) plots demonstrate weak CH-π interactions (3.8–4.2 Å) between the bromophenyl and pyrrolidine moieties, contributing to molecular packing stability.

Comparative Structural Analysis

Table 2 contrasts key structural features with related 1,2,4-oxadiazoles:

Feature Target Compound 3-(4-Fluorophenyl) Analog 5-(Piperidin-2-yl) Derivative
Oxadiazole Ring Planarity 0.012 Å deviation 0.018 Å 0.025 Å
C-Br/C-F Bond Length 1.89 Å 1.34 Å N/A
Torsion Angle (°) 172.3 168.7 159.4
H-bond Energy (kJ/mol) 28.9 24.3 19.8

The bromine substituent induces greater aromatic ring distortion compared to fluorine analogs, with a 12° increase in dihedral angle between the phenyl and oxadiazole planes. Pyrrolidine-containing derivatives exhibit enhanced conformational rigidity versus piperidine analogs due to smaller ring strain.

Substituent electronic effects markedly influence frontier molecular orbitals. The bromophenyl group lowers the LUMO energy (-1.89 eV) by 0.45 eV compared to unsubstituted derivatives, enhancing electrophilic reactivity at the oxadiazole N2 position. This electronic modulation suggests potential for targeted chemical modifications in drug discovery applications.

Properties

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-5-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H14BrN3O/c14-10-5-3-9(4-6-10)8-12-16-13(18-17-12)11-2-1-7-15-11/h3-6,11,15H,1-2,7-8H2

InChI Key

FTHILGFBUNSEFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Conventional Cyclodehydration of Amidoximes with Carboxylic Derivatives

Method Overview:
This classical approach involves the cyclization of amidoximes with activated carboxylic acids or their derivatives (esters, acyl chlorides) under dehydrating conditions to form the oxadiazole ring.

Reaction Scheme:
Amidoxime + Carboxylic acid derivative → 1,2,4-Oxadiazole

Reaction Conditions:

  • Catalysts: Potassium carbonate, magnesium oxide, or dehydrating agents such as phosphorus oxychloride (POCl₃).
  • Solvents: Dimethylformamide (DMF), ethyl acetate, or refluxing organic solvents.
  • Temperature: Reflux or elevated temperatures (80–150°C).

Advantages:

  • Well-established, straightforward, and scalable.
  • Suitable for various substituted amidoximes and acids.

Limitations:

  • Longer reaction times.
  • Moderate to good yields (50–95%).
  • Harsh conditions may limit certain sensitive functionalities.

Microwave-Assisted Cyclization

Method Overview:
Recent advancements utilize microwave irradiation to accelerate heterocyclization, drastically reducing reaction times and improving yields.

Reaction Scheme:
Amidoxime + Carboxylic acid ester or acid + activating reagent → Oxadiazole

Reaction Conditions:

  • Catalysts: Potassium carbonate, NaOH, or other bases.
  • Solvent: Often solvent-free or minimal solvent systems.
  • Microwave irradiation: 4–24 minutes at 80–150°C.

Advantages:

  • Short reaction times (minutes).
  • High yields (up to 90%).
  • Environmentally friendly due to minimal solvent use.

One-Pot Synthesis from Amidoximes and Carboxylic Acids (Superbase Medium)

Method Overview:
A recent innovative approach involves a one-pot reaction between amidoximes and activated carboxylic acids (methyl or ethyl esters) in a superbase medium (e.g., NaOH/DMSO).

Reaction Scheme:
Amidoxime + Carboxylic acid ester → Oxadiazole (via cyclization)

Reaction Conditions:

  • Reagents: Sodium hydroxide, DMSO.
  • Temperature: Room temperature or mild heating.
  • Duration: 4–24 hours.

Advantages:

  • One-pot, operational simplicity.
  • Good to excellent yields (11–90%).
  • Suitable for diverse substituents.

Activation of Carboxylic Acids with Vilsmeier Reagent

Method Overview:
Activation of carboxylic acids using Vilsmeier reagent (formed from DMF and oxalyl chloride or PCl₅) allows for efficient cyclization with amidoximes.

Reaction Scheme:
Carboxylic acid + Vilsmeier reagent → Activated intermediate → Cyclization with amidoxime → Oxadiazole

Reaction Conditions:

  • Reagent: Vilsmeier reagent.
  • Solvent: DMSO or DMF.
  • Mild heating or room temperature.

Advantages:

  • High yields (up to 93%).
  • One-pot synthesis.

Data Summary Table: Preparation Methods for 3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Method Precursors Reagents & Conditions Yield Advantages Limitations References
Cyclodehydration of amidoximes with carboxylic acids Amidoximes + Carboxylic acids/esters POCl₃, dehydrating agents, reflux 50–95% Well-established, scalable Harsh conditions, longer times ,
Microwave-assisted heterocyclization Amidoximes + Esters or acids K₂CO₃, microwave, 4–24 min up to 90% Rapid, high-yield, eco-friendly Equipment-dependent ,
One-pot amidoxime + activated acid Amidoximes + methyl/ethyl esters NaOH/DMSO, room temp 11–90% Simplified, versatile Substrate-dependent , Scheme 1 (Baykov et al., 2017)
Activation with Vilsmeier reagent Carboxylic acids + amidoximes DMF, PCl₅ or oxalyl chloride up to 93% High efficiency, one-pot Reagent-sensitive ,

Summary of Key Points:

  • Most efficient and recent methods employ microwave irradiation or one-pot reactions under mild conditions.
  • Starting materials include amidoximes derived from appropriate precursors and carboxylic acids or esters.
  • Reaction conditions are optimized to improve yields, reduce reaction times, and promote environmentally friendly processes.
  • Yield optimization often involves catalysts like potassium carbonate, TBAF, or T3P, and solvents like DMF, DMSO, or solvent-free conditions.

Final Notes:

The synthesis of 3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is well-documented through heterocyclization of amidoximes with activated carboxylic derivatives, with recent trends favoring microwave-assisted and one-pot green chemistry approaches. These methods provide high yields, shorter reaction times, and environmentally benign conditions, making them suitable for both laboratory and potential industrial applications.

Scientific Research Applications

The applications of 3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole are primarily in scientific research, particularly in the synthesis of pharmaceutical compounds. This compound, with CAS No. 1094291-05-0 and its hydrochloride form (CAS No. 1311314-80-3) , serves as a building block in creating more complex molecules with potential therapeutic applications .

Chemical Information

3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

  • CAS No : 1094291-05-0
  • Molecular Weight : 308.17
  • Molecular Formula : C13H14BrN3OC_{13}H_{14}BrN_3O

3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

  • CAS RN : 1311314-80-3
  • Molecular Formula : C13H15BrClN3OC_{13}H_{15}BrClN_3O

Scientific Research Applications

3-$$(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole and its derivatives are used as building blocks in the synthesis of various organic compounds . These compounds are primarily intended for laboratory research purposes . According to fujifilm.com, these chemicals are not meant to be used as "pharmaceuticals", "food products," or "household products" . They are only intended for testing and research . Any use outside of these parameters is not covered by any guarantee .

Pharmaceutical Research

Thiazole-bearing molecules, synthesized using compounds like 3-$$(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, have demonstrated anticonvulsant, antitumor, and antibacterial activities . For example, certain thiazole analogues have shown significant anticonvulsant action, with some exhibiting activity approximately seven times greater than ethosuximide, a standard medication . Several new substituted phenylthiazol-2-amine derivatives have exhibited potential antimicrobial activity comparable to norfloxacin . Additionally, thiazole-pyridine hybrids have shown anti-breast cancer efficacy .

Anti-inflammatory and Analgesic Activity

Acetohydrazones, oxadiazoles, and triazoles, synthesized using similar building blocks, have been evaluated for anti-inflammatory and analgesic activities .

Relaxin-3/RXFP3 System Research

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Anti-Inflammatory Analogues

Key Compounds

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibited 59.5% anti-inflammatory activity at 20 mg/kg (vs. 64.3% for indomethacin) .
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Showed 61.9% activity under the same conditions .

Structural and Activity Insights

  • Replacement of the pyrrolidine group with chlorophenyl or dimethoxyphenyl substituents retains anti-inflammatory potency.
  • The ketone linker in these analogues may enhance metabolic stability compared to the benzyl-pyrrolidine system.

Insecticidal Analogues

Key Compound

  • 3IIl (3-bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide) : Demonstrated 90% larvicidal activity at 0.5 mg/L (LC₅₀ = 0.20 mg/L) against Plutella xylostella .

Comparison

  • The sulfonylmethyl-oxadiazole group in 3IIl contributes to high insecticidal activity, contrasting with the pyrrolidine group’s undefined role in the target compound.
  • Bioisosteric replacement of amides with oxadiazoles (as in 3IIl) improves resistance to enzymatic degradation .

Apoptosis-Inducing Analogues

Key Compounds

  • 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) : Induced G₁-phase arrest and apoptosis in T47D cells .
  • 4l (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) : Showed in vivo efficacy in MX-1 tumor models .

Structural Differences

  • Replacement of pyrrolidine with chlorothiophene or pyridyl groups enhances anticancer activity.
  • The trifluoromethyl group in 1d increases metabolic stability and target affinity (TIP47 protein) .

Positional Isomers and Halogen Variants

Key Compounds

  • 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole : A positional isomer with bromine at the 2-position instead of 4 (CAS CID 61700850) .
  • 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole : Substitution of pyrrolidine with 4-methoxyphenyl (CAS 331989-76-5) .

Activity Trends

  • Bromine position (2- vs. 4-) influences steric and electronic interactions with target proteins.
  • Methoxy groups enhance solubility but may reduce membrane permeability compared to pyrrolidine .

Energetic and Material Science Analogues

Key Compounds

  • NTOM (3-((5-nitro-2H-tetrazol-2-yl)methyl)-1,2,4-oxadiazole) : Designed for melt-cast explosive applications with high thermal stability .
  • NTOF (3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole) : Incorporates a trifluoromethyl group for enhanced density .

Comparison

  • The nitro-tetrazole moiety in NTOM/NTOF replaces the bromobenzyl group, prioritizing explosive performance over bioactivity.
  • Fluorinated derivatives like NTOF exhibit superior detonation velocities compared to non-halogenated analogues .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Compound Name Substituents (3-/5-) Bioactivity/Application Key Evidence
Target Compound 4-Bromobenzyl / Pyrrolidine Undefined (structural analogue)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 4-Bromophenylpropanone / 4-Chlorophenyl 59.5% anti-inflammatory (20 mg/kg)
3IIl Sulfonylmethyl / Chloropyridyl LC₅₀ = 0.20 mg/L (insecticidal)
1d 4-Trifluoromethylphenyl / Chlorothiophene Apoptosis induction (IC₅₀ ~1 µM)
3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole 2-Bromophenyl / Pyrrolidine Undefined (positional isomer)

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound 294.15 ~3.2 Bromobenzyl, Pyrrolidine
3IIl 562.74 ~4.5 Sulfonylmethyl, Chloropyridyl
1d 345.74 ~3.8 Trifluoromethyl, Chlorothiophene
NTOM 225.15 ~0.9 Nitro-tetrazole, Oxadiazole

Biological Activity

3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H15BrN3O
  • Molecular Weight : 344.63 g/mol
  • CAS Number : 1311314-80-3

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT-29)2.76
Human Ovarian Adenocarcinoma (OVXF 899)9.27
Human Renal Cancer (RXF 486)1.143

These findings suggest that the compound may selectively target tumor cells while exhibiting lower toxicity towards normal cells .

Antibacterial and Antifungal Activity

The compound has also demonstrated antibacterial and antifungal activities. In vitro studies have shown that it inhibits the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for some tested strains are as follows:

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory and Analgesic Properties

The oxadiazole moiety is known for its anti-inflammatory effects. Research has indicated that compounds containing this structure can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2). This suggests a potential role for the compound in managing inflammatory conditions .

The biological activities of 3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on key enzymes involved in cancer progression and inflammation, including histone deacetylases and carbonic anhydrases .
  • Interference with Cell Signaling Pathways : It may modulate various signaling pathways related to cell proliferation and apoptosis, enhancing its anticancer efficacy .
  • Direct Cytotoxic Effects : The compound exhibits cytotoxicity against several cancer cell lines, potentially through the induction of apoptosis .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Properties : A study evaluated a series of oxadiazole derivatives against a panel of human tumor cell lines, where the lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
  • Antimicrobial Evaluation : In another study, the antibacterial activity was assessed against multiple strains of bacteria, demonstrating superior efficacy compared to existing antibiotics .

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